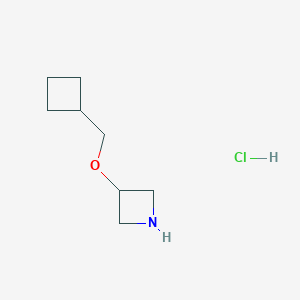

3-(Cyclobutylmethoxy)azetidine trifluoroacetate

描述

Historical context in heterocyclic chemistry research

The development of heterocyclic chemistry began in the early 1800s, marking the foundation for understanding compounds containing heteroatoms within cyclic structures. According to comprehensive literature surveys, the systematic study of heterocyclic compounds has evolved dramatically since these early beginnings, with heterocycles now representing more than two-thirds of the approximately 20 million chemical compounds identified by the end of the second millennium. The specific focus on four-membered nitrogen heterocycles like azetidines emerged much later in this historical timeline, driven by the recognition of their unique strain-related properties and potential applications.

The Heterocyclic Group, formed in 1967 by a consortium of heterocyclic chemists and gaining approval from the Chemical Society on April 5th, 1967, played a pivotal role in organizing and advancing research in this field. The first scientific meeting was held in September 1967, establishing a tradition of collaborative research that continues today through venues such as the Lakeland Symposium in Grasmere, held every two years since its inception. This historical foundation provided the framework within which compounds like this compound could be systematically studied and developed.

The emergence of azetidine chemistry as a distinct research area gained momentum in the latter half of the 20th century, particularly as synthetic methodologies improved and the biological significance of these compounds became apparent. The discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid isolated from Convallaria majalis in 1955, demonstrated the potential importance of these structures in biological systems. This historical precedent established the foundation for investigating synthetic derivatives like this compound as potential therapeutic agents or synthetic intermediates.

Significance in strained nitrogen heterocycle chemistry

The significance of this compound in strained nitrogen heterocycle chemistry stems from the inherent ring strain present in the four-membered azetidine core. Azetidines possess a ring strain of approximately 25.4 kilocalories per mole, positioning them between the less stable aziridines (27.7 kilocalories per mole) and the more stable pyrrolidines. This intermediate level of ring strain creates a unique reactivity profile that allows for both synthetic accessibility and controlled reactivity under appropriate conditions.

Research conducted using advanced computational methods has provided quantitative insights into the basicity and strain characteristics of azetidine derivatives. Triadic decomposition analysis of gas-phase proton affinities has revealed that the basicity of azetidine increases as ring size expands from three- to six-membered rings, with four-membered systems already approaching or surpassing the basicity of acyclic reference compounds. This fundamental understanding of electronic properties directly relates to the behavior of this compound, where the trifluoroacetate counterion can influence the overall basicity and reactivity profile of the compound.

The strain-driven character of azetidines manifests in their susceptibility to ring-opening reactions under specific conditions while maintaining sufficient stability for synthetic manipulation. This balance between reactivity and stability makes compounds like this compound valuable synthetic intermediates. The presence of the cyclobutylmethoxy substituent adds another dimension of strain through the incorporation of a four-membered cyclobutane ring, creating a doubly strained system that may exhibit enhanced reactivity in certain transformations.

Recent advances in understanding azetidine reactivity have emphasized the importance of substituent effects on the overall strain energy and reaction pathways. The introduction of specific functional groups, such as the methoxy linkage in this compound, can modulate the electronic properties of the azetidine ring while providing additional sites for chemical modification. This multifaceted reactivity profile positions such compounds at the forefront of contemporary heterocyclic chemistry research.

Classification among azetidine compounds

This compound belongs to a specialized subclass of azetidine derivatives characterized by substitution at the 3-position of the four-membered ring with an alkoxy functional group. This classification places it within the broader category of 3-substituted azetidines, which represent one of the most synthetically accessible and functionally diverse classes of azetidine compounds. The specific nature of the cyclobutylmethoxy substituent creates a unique structural motif that combines the strained azetidine core with a cyclobutyl group linked through a methylene bridge and oxygen atom.

Within the systematic classification of azetidine derivatives, compounds can be categorized based on the position and nature of substitution around the four-membered ring. The 3-position substitution pattern, as found in this compound, offers particular synthetic advantages due to the relative accessibility of this position through various synthetic routes, including aza-Michael addition reactions and cyclization strategies. This positioning allows for the introduction of diverse functional groups while maintaining the structural integrity of the azetidine core.

The trifluoroacetate salt form represents another important classification criterion, as the choice of counterion significantly influences the physical and chemical properties of the resulting compound. Trifluoroacetate salts are commonly employed in heterocyclic chemistry due to their enhanced solubility characteristics and crystallization properties, making them particularly suitable for purification and characterization studies. The combination of the 3-cyclobutylmethoxy substitution pattern with the trifluoroacetate counterion creates a compound with a specific physicochemical profile that distinguishes it from other azetidine derivatives.

Comparative analysis with related compounds, such as 3-(Cyclopropylmethoxy)azetidine trifluoroacetate, reveals the systematic variation in properties that can be achieved through modest structural modifications. The replacement of a cyclopropyl group with a cyclobutyl group introduces additional conformational flexibility and altered steric requirements, demonstrating the fine-tuning possible within this class of compounds. Such structural relationships provide valuable insights into structure-activity relationships and guide the design of new derivatives with specific target properties.

Relationship to other nitrogen heterocycles

The relationship between this compound and other nitrogen heterocycles extends across multiple dimensions of structural similarity, electronic properties, and synthetic accessibility. As a four-membered nitrogen heterocycle, azetidines occupy a unique position in the spectrum of saturated nitrogen heterocycles, sharing structural features with both smaller and larger ring systems while maintaining distinct characteristics. The direct structural analogy with cyclobutane provides a framework for understanding the geometric constraints and ring strain effects that govern azetidine reactivity.

Comparison with three-membered aziridines reveals both similarities and critical differences in reactivity patterns and synthetic utility. While both compound classes exhibit significant ring strain, azetidines demonstrate enhanced stability that allows for more controlled synthetic transformations. The gas-phase basicity studies have shown that azetidines generally exhibit higher basicity than their three-membered counterparts, reflecting the reduced s-character of the nitrogen lone pair in the larger ring system. This enhanced basicity has important implications for the behavior of this compound in various chemical environments and its potential interactions with biological targets.

The relationship to five-membered pyrrolidines and six-membered piperidines illustrates the systematic variation in properties as ring size increases. Computational studies have demonstrated that basicity increases progressively from three- to six-membered nitrogen heterocycles, with four-membered systems already approaching the basicity levels of acyclic reference compounds. This progression reflects the gradual reduction in ring strain and the corresponding changes in hybridization and orbital overlap at the nitrogen center. For this compound, these relationships provide context for predicting its behavior relative to other heterocyclic compounds.

The emergence of azetines, the unsaturated analogues of azetidines, has provided additional perspective on the reactivity and synthetic utility of four-membered nitrogen heterocycles. Recent synthetic advances have demonstrated that azetines can serve as valuable precursors to highly functionalized azetidines through various addition reactions, including hydrogenation, nucleophilic addition, and cycloaddition processes. This relationship between saturated and unsaturated four-membered heterocycles offers potential synthetic pathways for accessing derivatives of this compound and related compounds.

| Heterocycle Type | Ring Size | Ring Strain (kcal/mol) | Relative Basicity | Synthetic Accessibility |

|---|---|---|---|---|

| Aziridine | 3 | 27.7 | Low | Moderate |

| Azetidine | 4 | 25.4 | Moderate | Good |

| Pyrrolidine | 5 | 6.5 | High | Excellent |

| Piperidine | 6 | 0.1 | High | Excellent |

The positioning of azetidines within this framework of nitrogen heterocycles emphasizes their unique balance of reactivity and stability, making compounds like this compound valuable targets for both synthetic and medicinal chemistry applications. The specific substitution pattern and salt form of this compound further refine its properties within the broader context of heterocyclic chemistry, demonstrating the sophisticated level of structural control achievable in modern synthetic chemistry.

属性

IUPAC Name |

3-(cyclobutylmethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)6-10-8-4-9-5-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBJTLLPIYPZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-54-5 | |

| Record name | Azetidine, 3-(cyclobutylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 3-(Cyclobutylmethoxy)azetidine trifluoroacetate involves several steps. One common method includes the reaction of azetidine with cyclobutylmethanol under specific conditions to form the cyclobutylmethoxyazetidine intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

化学反应分析

3-(Cyclobutylmethoxy)azetidine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of substituted azetidine products.

科学研究应用

Pharmacological Potential

3-(Cyclobutylmethoxy)azetidine trifluoroacetate has been investigated for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological disorders. Studies have shown that compounds derived from similar scaffolds can modulate this receptor's activity, potentially leading to new treatments for conditions such as alcohol addiction and anxiety disorders. The compound's ability to penetrate the blood-brain barrier is crucial for its effectiveness in treating central nervous system disorders .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives with similar functional groups exhibit significant activity against various bacterial strains, including resistant pathogens. This highlights the compound's potential as a scaffold for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics against resistant bacteria .

Synthesis and Structure-Activity Relationship (SAR) Studies

Synthesis of this compound can be achieved through several methods, including multicomponent reactions that allow for the efficient assembly of complex structures. Understanding the SAR is critical for optimizing its biological activity; modifications to the cyclobutyl or methoxy groups can significantly influence potency and selectivity towards biological targets .

Case Studies

作用机制

The mechanism of action of 3-(Cyclobutylmethoxy)azetidine trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Key Observations :

- Salt Form Impact : Trifluoroacetate salts are commonly used in synthesis due to their ease of formation, but they introduce stability challenges. For example, both 3-(cyclobutylmethoxy)azetidine TFA and ABT-594 degrade into dimers under humid conditions, limiting their utility in formulations .

- Synthetic Handling : Crude trifluoroacetate salts (e.g., compound 14) are often used directly in subsequent steps without purification, suggesting that these salts are intermediates rather than final products .

- Substituent Effects: The cyclobutylmethoxy group in the target compound provides a compact, rigid structure compared to the bulkier 2-benzyl-4-chlorophenoxy group in the benzyl-chloro analog. This difference likely influences lipophilicity and receptor-binding kinetics.

Stability :

- The hygroscopic nature of trifluoroacetate salts is a recurring issue. For example, compound 3 (a close analog of the target) and ABT-594 dimerize upon exposure to moisture, a phenomenon attributed to the reactivity of the azetidine ring in acidic environments .

- Replacement of the azetidine group with N-methylpyrrolidine or diazabicyclo[3.3.0]octane in related compounds improved stability, highlighting the azetidine moiety as a liability in certain salt forms .

ADMET and Pharmacological Considerations

- ADMET Profiles : Lead compounds with azetidine trifluoroacetate salts reportedly have favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, but stability issues complicate their development .

- Counterion Effects : Trifluoroacetate salts may introduce toxicity concerns due to the strong acidity of TFA, whereas hydrochloride salts are more commonly used in pharmaceuticals but still face dimerization risks .

生物活性

3-(Cyclobutylmethoxy)azetidine trifluoroacetate, with the CAS number 1427460-54-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring substituted with a cyclobutylmethoxy group and a trifluoroacetate moiety. This structural configuration may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate receptor activity or enzyme function, which could lead to various therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting against resistant bacterial strains.

- Cystic Fibrosis Treatment : The compound has been investigated for its role in enhancing cystic fibrosis transmembrane conductance regulator (CFTR) activity, which is crucial for the treatment of cystic fibrosis .

- Neuropharmacological Effects : There is emerging evidence that compounds related to this structure may interact with neuroreceptors, indicating potential applications in neuropharmacology .

Table 1: Summary of Biological Activities

Case Study: Cystic Fibrosis Treatment

A study highlighted the effectiveness of this compound in enhancing CFTR function when administered alongside other modulators like ivacaftor. The combination therapy showed promising results in improving chloride transport in epithelial cells derived from cystic fibrosis patients .

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3-(Cyclobutylmethoxy)azetidine trifluoroacetate?

- Methodological Answer : The synthesis typically involves functionalizing the azetidine ring via nucleophilic substitution or coupling reactions. For example, cyclobutylmethoxy groups can be introduced using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 reactions with cyclobutylmethyl halides. The trifluoroacetate (TFA) counterion is often introduced during final purification via acidification (e.g., using TFA in dichloromethane) followed by lyophilization or ion-exchange chromatography .

Q. How can researchers confirm the structural integrity of this compound using NMR spectroscopy?

- Methodological Answer : ¹H and ¹³C NMR should confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ and O-CH₂) and cyclobutylmethoxy moiety (multiplet signals for cyclobutane protons). The TFA counterion’s characteristic ¹⁹F NMR peak appears at ~-75 ppm. To mitigate TFA signal interference in ¹H NMR, deuterated solvents with high solubility (e.g., DMSO-d₆) or solvent suppression techniques are recommended .

Q. What purification challenges arise from the trifluoroacetate counterion, and how are they addressed?

- Methodological Answer : TFA’s high volatility and acidity complicate isolation. Reverse-phase HPLC with C18 columns (gradient elution: 0.1% TFA in H₂O/acetonitrile) is effective. Alternatively, ion-exchange resins (e.g., Dowex) can replace TFA with less volatile anions (e.g., acetate). Lyophilization after neutralization (pH ~7–8) is critical to avoid residual TFA contamination .

Advanced Research Questions

Q. How can regioselectivity be optimized during cyclobutylmethoxy substitution on the azetidine ring?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. Computational modeling (DFT) predicts favorable attack sites. Experimentally, using bulky bases (e.g., LiHMDS) or directing groups (e.g., Boc-protected amines) can steer substitution to the desired position. Kinetic studies via in-situ IR monitoring help identify optimal reaction times and temperatures .

Q. What analytical techniques resolve contradictions in spectroscopic data for TFA-containing compounds?

- Methodological Answer : Conflicting NMR data (e.g., split peaks due to rotamers) can be resolved by variable-temperature NMR or using coordinating solvents (e.g., DMF-d₇). High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography provides definitive structural confirmation. Cross-validation with IR (C=O stretch ~1670 cm⁻¹ for TFA) ensures consistency .

Q. How do reaction conditions influence the stability of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies via accelerated degradation (e.g., 40°C, 75% RH) show TFA salts are prone to hydrolysis in basic conditions. Buffered solutions (pH 4–6) minimize decomposition. For long-term storage, lyophilized powders under inert gas (N₂/Ar) are preferred. UPLC-MS monitors degradation products, such as cyclobutanol or azetidine ring-opened derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。